Boron citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74231-02-0 |

|---|---|

Molecular Formula |

C6H5BO7 |

Molecular Weight |

199.91 g/mol |

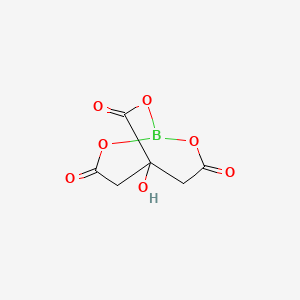

IUPAC Name |

5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione |

InChI |

InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2 |

InChI Key |

ZZNXTYCNZKDUFC-UHFFFAOYSA-N |

Canonical SMILES |

B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Cellular Mechanisms of Boron Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, a trace mineral, has garnered increasing attention for its diverse and significant roles in human health, including its impact on bone density, inflammation, and oxidative stress. Boron citrate (B86180), a common form of boron supplementation, is of particular interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the current understanding of boron citrate's mechanism of action at the cellular level. While much of the detailed molecular research has been conducted using other boron compounds, such as boric acid, this document synthesizes the available evidence to present a cohesive picture of how boron likely influences key cellular pathways. This guide summarizes quantitative data, details experimental approaches where available, and provides visual representations of the implicated signaling cascades to support further research and drug development endeavors.

Introduction

Boron is a naturally occurring element that plays a vital role in the metabolic processes of plants and animals.[1] In humans, while not yet classified as an essential nutrient, emerging evidence strongly suggests its beneficial effects on a wide array of physiological functions.[2] These include, but are not limited to, bone growth and maintenance, wound healing, regulation of steroid hormones like estrogen and testosterone, and modulation of the immune response.[1][3] Boron is available in various forms, with this compound being a frequently used compound in dietary supplements.[2] Understanding the cellular and molecular mechanisms underlying the action of this compound is crucial for harnessing its full therapeutic potential.

Most ingested boron, regardless of its initial form, is hydrolyzed to boric acid in the gastrointestinal tract, which is then readily absorbed.[2] This suggests that the biological effects of different boron compounds are likely attributable to the boron ion itself. However, the potential influence of the citrate counter-ion on bioavailability and cellular uptake cannot be entirely discounted, as citrate is a key metabolite in cellular energy production and can be transported across cell membranes.[4][5][6] This guide will primarily focus on the cellular pathways affected by boron, drawing from studies on various boron compounds, with the understanding that these are likely representative of this compound's actions.

Core Cellular Mechanisms of Action

Boron's influence on cellular behavior is multifaceted, impacting several key signaling pathways that govern inflammation, oxidative stress, cell proliferation, and apoptosis.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. Boron has demonstrated potent anti-inflammatory properties, and a key mechanism appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines and enzymes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that boron supplementation can suppress the activation of the NF-κB pathway, leading to a decrease in the production of several pro-inflammatory molecules, including:

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6) [1]

-

Macrophage Inflammatory Protein-1 alpha (MIP-1α)

-

Inducible Nitric Oxide Synthase (iNOS)

The precise point of intervention by boron in the NF-κB pathway is still under investigation, but it is hypothesized to act upstream of IκB degradation.

Antioxidant Activity: Upregulation of Endogenous Antioxidant Enzymes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases. Boron has been shown to bolster the body's antioxidant defenses by increasing the levels and activity of key antioxidant enzymes:

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[1]

By enhancing the activity of these enzymes, boron helps to mitigate cellular damage caused by oxidative stress.

References

- 1. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Frontiers | Boron in wound healing: a comprehensive investigation of its diverse mechanisms [frontiersin.org]

- 4. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Boron Citrate in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of boron citrate (B86180) in an aqueous environment. Due to the limited availability of direct, published quantitative data for boron citrate, this document establishes a robust theoretical framework based on the well-understood chemistry of boric acid and citric acid. It further details the established experimental protocols required to quantitatively characterize this system. The included diagrams and data tables serve as a guide for researchers to design experiments and present their findings.

Introduction to this compound

This compound is a complex formed between boric acid and citric acid. Boron, an essential trace element, is known for its ability to form complexes with polyols (compounds with multiple hydroxyl groups).[1][2] Citric acid, being both a polycarboxylic acid and an α-hydroxy acid, is an excellent ligand for complexation with boric acid in aqueous solutions.[1][3] This interaction is fundamental to understanding the behavior of this compound in biological and pharmaceutical contexts, as it governs the compound's solubility, stability, and bioavailability.

The formation of this compound involves a reversible esterification reaction between the hydroxyl groups of boric acid and the hydroxyl and carboxyl groups of citric acid.[2] This complexation significantly alters the properties of both parent molecules, most notably increasing the apparent acidity of the weak boric acid.[3][4]

Aqueous Speciation and Complexation Equilibria

The behavior of this compound in water is governed by a series of pH-dependent equilibria involving boric acid, citric acid, and their various ionized and complexed forms.

2.1 Boron Speciation In an aqueous solution, boron exists primarily as undissociated trigonal planar boric acid (B(OH)₃) at acidic to neutral pH. As the pH increases above ~9 (in the absence of complexing agents), it converts to the tetrahedral borate (B1201080) ion (B(OH)₄⁻).[5][6]

2.2 Citric Acid Speciation Citric acid (H₃Cit) is a triprotic acid, meaning it can donate three protons. Its speciation is also highly pH-dependent, progressing through H₂Cit⁻, HCit²⁻, and Cit³⁻ forms as the pH rises. The pKa values for citric acid are approximately 3.13, 4.76, and 6.40.[3]

2.3 Boron-Citrate Complex Formation The interaction between boric acid and citric acid leads to the formation of anionic chelate complexes.[2] The primary reaction involves the α-hydroxy and α-carboxyl groups of citric acid. Studies on similar α-hydroxycarboxylic acids suggest that both 1:1 (boron:citrate) and 1:2 complexes can form.[1][3]

The key equilibria can be summarized as:

-

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ (Boric acid ionization)

-

H₃Cit ⇌ H₂Cit⁻ + H⁺ (Citric acid first ionization)

-

B(OH)₃ + H₃Cit ⇌ [B(OH)(H₂Cit)]⁻ + H⁺ + H₂O (Formation of a 1:1 complex)

-

[B(OH)(H₂Cit)]⁻ + H₃Cit ⇌ [B(H₂Cit)₂]⁻ + OH⁻ + H₂O (Formation of a 1:2 complex)

A detailed study on the ionization equilibrium of α-hydroxy carboxylic acids with boric acid presents a comprehensive set of possible reactions and their corresponding equilibrium constants, highlighting the complexity of the system.[3] The formation of these charged complexes is expected to be most favorable in the acidic to neutral pH range (approximately pH 3-7), where both boric acid and the relevant citrate species are available for reaction.[7]

Key Physicochemical Properties and Data

While specific experimental values for this compound are scarce in the literature, this section outlines the critical properties and presents template tables for their systematic characterization.

3.1 Solubility The solubility of this compound is a critical parameter for formulation. Commercial sources describe it as soluble or partially soluble in water.[8] The complexation process, which forms anionic species, is expected to enhance the solubility of boric acid. Solubility is highly dependent on temperature and pH.

Table 1: Temperature-Dependent Solubility of this compound

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

|---|---|---|---|

| 25 (Example) | Data Point | Data Point | HPLC |

| 37 (Example) | Data Point | Data Point | HPLC |

| 50 (Example) | Data Point | Data Point | HPLC |

3.2 Stability Constants The stability constant (K_stab_ or β) quantifies the strength of the interaction between boron and citrate. Higher values indicate a more stable complex. These constants are crucial for predicting the extent of complex formation under various conditions.

Table 2: Stability Constants for Boron-Citrate Complexes at 25°C

| Complex Species | Log β | Ionic Strength (M) | Method |

|---|---|---|---|

| [B(OH)(Cit)]⁻ (1:1) | Data Point | 0.1 (Example) | Potentiometric Titration |

| [B(Cit)₂]⁻ (1:2) | Data Point | 0.1 (Example) | Potentiometric Titration |

Experimental Protocols for Characterization

This section provides detailed methodologies for determining the key physicochemical properties of this compound in an aqueous solution.

4.1 Protocol: Determination of Stability Constants by Potentiometric Titration

This method is based on the principle that complexation of boric acid with a polyol like citric acid increases its acidity, allowing for accurate titration with a strong base.[4][9]

-

Objective: To determine the stoichiometry and stability constants of boron-citrate complexes.

-

Materials:

-

Boric Acid (analytical grade)

-

Citric Acid (analytical grade)

-

NaOH solution, standardized (e.g., 0.1 M)

-

KCl or NaClO₄ (for ionic strength adjustment)

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or magnetic stirrer and burette

-

Thermostated reaction vessel

-

-

Methodology:

-

Solution Preparation: Prepare a series of solutions in the thermostated vessel, each with a fixed concentration of boric acid and varying molar ratios of citric acid (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5). Adjust the total volume and add an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration: Titrate each solution with the standardized NaOH solution. Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate titration curves. The shift in the titration curves in the presence of citric acid compared to boric acid alone provides evidence of complexation.

-

Calculation: Use specialized software (e.g., Hyperquad, BEST) to analyze the titration data. The software fits the data to a chemical model that includes the pKa values of boric and citric acids and the formation constants (β) of the proposed boron-citrate complexes to find the values that best describe the experimental curves.

-

4.2 Protocol: Characterization by ¹¹B NMR Spectroscopy

¹¹B NMR is highly effective for studying borate speciation. The ¹¹B chemical shift is very sensitive to the coordination environment of the boron atom, allowing for the differentiation between trigonal B(III) (sp²) and tetrahedral B(IV) (sp³) species.[10][11]

-

Objective: To monitor the formation of boron-citrate complexes and determine the pKa of the complexed species as a function of pH.

-

Materials:

-

This compound or a mixture of Boric Acid and Citric Acid

-

D₂O (Deuterium Oxide) as solvent

-

NaOD and DCl for pH adjustment

-

NMR spectrometer equipped with a boron probe

-

Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

-

-

Methodology:

-

Sample Preparation: Prepare a series of samples in D₂O with a fixed concentration of boron and citric acid (e.g., 40 mM). Adjust the pD (the pH in D₂O) of each sample to cover a wide range (e.g., pD 2 to 12) using NaOD and DCl.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. A reference compound like BF₃·OEt₂ may be used.

-

Data Analysis:

-

Observe the chemical shifts. Trigonal boric acid (sp²) typically resonates at a lower field (~19 ppm), while the formation of a tetrahedral boronate ester (sp³) with citrate will cause a significant upfield shift to a higher field (~3-9 ppm).[10]

-

Plot the observed ¹¹B chemical shift versus the pD. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boron-citrate complex.

-

By integrating the signals corresponding to the free and complexed boron species at different pH values, their relative concentrations can be determined, providing insight into the speciation diagram.

-

-

4.3 Protocol: Characterization by FTIR Spectroscopy

FTIR spectroscopy can provide structural information about the boron-citrate complex by identifying the vibrational modes of the boron-oxygen bonds.

-

Objective: To confirm the coordination of boron (trigonal vs. tetrahedral) in the complex.

-

Materials:

-

Aqueous solution of this compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory suitable for aqueous samples.

-

-

Methodology:

-

Background Spectrum: Record a background spectrum of the ATR crystal.

-

Reference Spectra: Record the spectra of pure water, a boric acid solution, and a citric acid solution at the same concentration and pH as the sample.

-

Sample Spectrum: Record the FTIR spectrum of the this compound aqueous solution.

-

Data Analysis: Subtract the spectra of water and the individual reactants from the spectrum of the this compound solution to obtain a difference spectrum. Analyze the new or shifted bands in the difference spectrum. Key regions include:

-

Conclusion

While direct quantitative data on the physicochemical properties of this compound in aqueous solution is not extensively published, a strong predictive framework can be built upon the known chemistry of boric acid and α-hydroxy acids. The complexation between boron and citrate is a pH-dependent process that results in the formation of anionic chelate species, thereby increasing the solubility and apparent acidity of boric acid.

The experimental protocols detailed in this guide—primarily potentiometric titration and ¹¹B NMR spectroscopy—provide a clear roadmap for researchers to fully characterize the boron-citrate system. By determining the stability constants, pH-dependent speciation, and solubility, scientists and drug development professionals can better understand and predict the behavior of this compound in their specific applications, leading to more effective and stable formulations.

References

- 1. Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applications | MDPI [mdpi.com]

- 4. metrohm.com [metrohm.com]

- 5. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. at.hach.com [at.hach.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Boron citrate's role in regulating gene expression

This technical guide provides an in-depth exploration of the molecular mechanisms through which boron, delivered as boron citrate (B86180), regulates gene expression. Boron, a biologically active trace element, is increasingly recognized for its significant impact on various physiological processes, including bone metabolism, inflammatory response, and cellular signaling. This document synthesizes current research to detail the signaling pathways modulated by boron, its effects on specific gene targets, and the experimental methodologies used to elucidate these findings. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of boron's role at the molecular level.

Key Signaling Pathways Modulated by Boron

Boron exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and response to stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Evidence suggests that boron can down-regulate the inflammatory process by inhibiting this pathway. In vitro studies on murine macrophage cell lines demonstrate that boron supplementation prevents the lipopolysaccharide (LPS)-induced activation of NF-κB.[1] This inhibition leads to a subsequent decrease in the expression of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][3] A novel halogenated boroxine (B1236090) compound has also been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic genes in leukemia cells.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK1/2, JNK, and p38 pathways, is crucial for regulating cell proliferation, differentiation, and apoptosis. Boron's effect on this pathway is notably dose-dependent.[2] Low concentrations (e.g., 0.4 mmol/L) have been shown to promote lymphocyte proliferation, an effect regulated by the ERK1/2 signaling pathway.[5] Conversely, high concentrations (e.g., 40 mmol/L) can inhibit immune function and induce apoptosis.[5] Transcriptomic studies in ostrich chicks also revealed that boron supplementation alters immune-related genes predominantly associated with the MAPK and calcium signaling pathways.[6]

PERK/eIF2α/Nrf2 Antioxidant Pathway

Boric acid has been shown to activate a protective pathway against oxidative stress. It triggers the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) in a manner dependent on the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[7] This activation leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of crucial antioxidant enzymes like HMOX-1, NQO1, and GCLC.[7] This mechanism provides a molecular basis for boron's role in preventing DNA damage and enhancing the cell's antioxidant capacity.

Regulation of Specific Gene Expression Programs

Boron's influence extends to diverse gene expression programs critical for tissue health and development.

Bone and Extracellular Matrix Metabolism

Boron plays a vital role in osteogenesis by regulating the expression of genes essential for bone formation and mineralization.[3] Studies on pre-osteoblastic cells show that boron treatment increases mRNA expression of key bone matrix proteins, including Type I Collagen (Col I), Osteopontin, Bone Sialoprotein, and Osteocalcin.[8][9] Furthermore, it upregulates crucial growth factors and transcription factors like Bone Morphogenetic Proteins (BMP-4, -6, and -7) and Runt-related transcription factor 2 (RUNX2).[3][9][10] Boron derivatives also modulate the broader extracellular matrix by affecting the synthesis of proteoglycans and proteins and stimulating the activity of proteases involved in tissue remodeling.[11][12]

Immune and Inflammatory Response

As detailed in the pathway analysis, boron significantly modulates the expression of immune-related genes. It generally exhibits an anti-inflammatory profile by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] However, its effect can be dose-dependent, with low doses of boron (10-20 mg/L) enhancing the expression of IL-2, IFN-γ, and IL-4 in thymocytes, while very high doses (480-640 mg/L) elevate pro-inflammatory markers.[2]

Other Regulatory Roles

-

Anion Exchangers: In human embryonic kidney (HEK293) cells, a non-toxic concentration of boric acid (250 μM) was found to significantly upregulate the mRNA expression of anion exchanger genes SLC4A2 and SLC4A3.[13][14]

-

Embryonic Development: Boron supplementation in animal models has been linked to increased mRNA and protein levels of crucial early embryonic genes, including HEX, NANOG, and OCT-3/4, which are essential for proper development.[15][[“]]

-

Steroidogenesis: Boron may influence hormone levels by affecting the expression of genes involved in steroid synthesis. For example, it has been shown to increase the mRNA expression of CYP17A1, an enzyme critical for steroidogenesis.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on boron's effect on gene expression and related biomarkers.

Table 1: Boron's Effect on Gene Expression in Various Cell Models

| Gene Target | Cell/Animal Model | Boron Form & Concentration | Incubation Time | Fold Change in mRNA Expression | Reference(s) |

| SLC4A2 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | ▲ 8.6-fold | [13][14] |

| SLC4A3 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | ▲ 2.6-fold | [13][14] |

| SLC4A1 | HEK293 Cells | Boric Acid (250 µM) | 36 hours | No significant change | [13][14] |

| TNF-α, IL-1β, MIP-1a, iNOS | J774-A1 Macrophages | Boron (10 or 100 mmol) | >5 days | ▼ Decreased levels (qualitative) | [1] |

| Col I, Runx2 | Osteoblasts | Boron (from MBG scaffolds) | Not Specified | ▲ Significantly improved | [9] |

| ATM | A549 Lung Cancer Cells | Boric Acid (1-100 mM) | 24-48 hours | ▲ Significantly increased | [18] |

Table 2: Boron's Effect on Protein/Biomarker Levels

| Biomarker | Study Type / Model | Boron Supplementation | Duration | Percent Change | Reference(s) |

| hs-CRP | Human | 11.6 mg/day | 1 week | ▼ ~50% reduction | [3] |

| TNF-α | Human | 11.6 mg/day | 1 week | ▼ ~30% reduction | [3] |

| IL-6 | Human | 11.6 mg/day | 1 week | ▼ ~44% reduction | [3] |

| IL-2, IFN-γ, IL-4 | Rat Thymus | 10-20 mg/L in water | Not Specified | ▲ Significantly elevated | [2] |

| IL-6, IL-1β, TNF-α | Rat Thymus | 480-640 mg/L in water | Not Specified | ▲ Elevated (toxic effect) | [2] |

Experimental Protocols

The investigation of this compound's effects on gene expression employs standard molecular biology techniques. Below are generalized protocols for key experiments.

Cell Culture and Boron Treatment

This protocol describes the general workflow for treating cultured cells with a boron compound to assess its impact on gene expression.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., HEK293, A549, or primary osteoblasts) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Incubate the cells under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.

-

Preparation of this compound Solution: Prepare a sterile, concentrated stock solution of this compound in the appropriate solvent (e.g., sterile distilled water or culture medium). Further dilute this stock in complete culture medium to achieve the final desired treatment concentrations.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group.

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 36, or 48 hours).

-

Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). For gene expression analysis, lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or RLT buffer). For protein analysis, use a lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.

-

Storage: Store the collected lysates at -80°C until further analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in mRNA expression levels of target genes following boron treatment.[13][14]

Methodology:

-

RNA Isolation: Extract total RNA from the cell lysates (from Protocol 4.1) using a commercial kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

-

Primer Design: Design or obtain validated primers specific to the target genes (SLC4A2, TNF-α, etc.) and a stable housekeeping gene (GAPDH, ACTB, etc.) for normalization.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction typically contains:

-

cDNA template

-

Forward and reverse primers

-

SYBR Green or TaqMan probe-based master mix

-

Nuclease-free water

-

-

qPCR Run: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is included at the end for SYBR Green assays to verify product specificity.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the boron-treated groups to the vehicle control group.

Conclusion and Future Directions

The accumulated evidence strongly indicates that boron, as delivered by compounds like this compound, is a potent regulator of gene expression. Its ability to modulate fundamental signaling pathways such as NF-κB, MAPK, and PERK/Nrf2 underlies its observed effects on inflammation, bone health, and cellular antioxidant status. The quantitative data, though derived from varied models, consistently points to a significant, often dose-dependent, impact on the transcription of specific genes.

For drug development professionals, boron presents an intriguing candidate for therapeutic applications in inflammatory disorders, osteoporosis, and conditions associated with oxidative stress. Future research should focus on:

-

Elucidating the precise molecular interactions between boron and pathway components (e.g., specific kinases or transcription factors).

-

Conducting comprehensive transcriptomic (RNA-Seq) and proteomic analyses to uncover novel gene targets and pathways.

-

Performing well-controlled clinical trials to establish optimal dosages and therapeutic efficacy of this compound for specific human conditions.

This guide provides a foundational understanding of boron's molecular actions, offering a framework for continued investigation and potential therapeutic innovation.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Effect of Boron on Thymic Cytokine Expression, Hormone Secretion, Antioxidant Functions, Cell Proliferation, and Apoptosis Potential via the Extracellular Signal-Regulated Kinases 1 and 2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel boron-containing compound, halogenated boroxine, induces selective cytotoxicity through apoptosis triggering in UT-7 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional Study Revealed That Boron Supplementation May Alter the Immune-Related Genes Through MAPK Signaling in Ostrich Chick Thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boric Acid Activation of eIF2α and Nrf2 Is PERK Dependent: a Mechanism that Explains How Boron Prevents DNA Damage and Enhances Antioxidant Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Proliferation, differentiation and gene expression of osteoblasts in boron-containing associated with dexamethasone deliver from mesoporous bioactive glass scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of boron derivatives on extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boric acid increases the expression levels of human anion exchanger genes SLC4A2 and SLC4A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneticsmr.org [geneticsmr.org]

- 15. Boron enhances early embryonic gene expressions and improves fetal development of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. mdpi.com [mdpi.com]

- 18. Boric Acid Affects the Expression of DNA Double-Strand Break Repair Factors in A549 Cells and A549 Cancer Stem Cells: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Boron Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron, a trace mineral, plays a crucial role in various physiological processes, including bone health, wound healing, and the modulation of inflammatory responses. Its supplementation, often in the form of boron citrate (B86180), has garnered increasing interest within the scientific and medical communities. Boron citrate, a complex of boric acid and citric acid, is favored for its potential bioavailability and efficacy. A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, complete with detailed experimental protocols and data interpretation.

Synthesis of this compound

This compound is typically synthesized through the reaction of boric acid with citric acid. The reaction can be carried out in an aqueous solution, followed by dehydration and drying to obtain the final product in powder form. One common method involves the dehydration of boric acid to boron oxide at elevated temperatures (e.g., 220-260°C), which is then reacted with an aqueous solution of citric acid. The pH of the reaction mixture is controlled, and the resulting this compound is isolated by centrifugal dewatering and drying.[1]

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. This includes techniques that probe the molecular vibrations, the nuclear magnetic environment of constituent atoms, and the overall molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within the this compound complex. The formation of ester linkages between boron and the hydroxyl and carboxyl groups of citric acid results in a characteristic infrared spectrum.

Table 1: Representative FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (from residual water and hydroxyl groups) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester carbonyl) |

| ~1400 | B-O stretching (trigonal BO₃ units) |

| ~1100-1200 | B-O stretching (tetrahedral BO₄ units) |

| ~950 | B-O-C stretching |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The solid this compound sample is finely ground to a powder. A small amount of the powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be placed directly on the ATR crystal.[2]

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample pellet is placed in the sample holder (or the sample is placed on the ATR crystal).

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound. ¹H, ¹³C, and ¹¹B NMR are particularly informative.

-

¹¹B NMR: This is a key technique for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment (trigonal vs. tetrahedral).[3][4]

-

¹H and ¹³C NMR: These spectra provide information on the organic (citrate) part of the complex and can confirm the formation of ester bonds.

Table 2: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹¹B | ~9-12 | singlet | Tetrahedral boron (B(OR)₄⁻) |

| ¹H | ~2.5-3.0 | doublet of doublets | Methylene protons of citrate backbone |

| ¹³C | ~45 | triplet | Methylene carbons of citrate backbone |

| ¹³C | ~75 | singlet | Quaternary carbon of citrate |

| ¹³C | ~175 | singlet | Carboxyl/ester carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass tubes.[4]

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

Data Acquisition:

-

¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. A reference standard such as BF₃·OEt₂ is used (δ = 0 ppm).

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in each spectrum are analyzed to elucidate the structure of the this compound complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the formation and stability of the this compound complex in solution. The complex may exhibit a characteristic absorption spectrum that differs from its individual components. This technique is also valuable for quantitative analysis.

Table 3: Representative UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| λmax (nm) | ~210-230 |

| Molar Absorptivity (ε) | Variable |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., deionized water) at known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the this compound solutions over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative analysis. The formation constant of the complex can also be determined by spectrophotometric titration.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the observed data and the structural interpretation.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural interpretation.

Biological Activity and Signaling Pathways

Boron has been shown to exert anti-inflammatory effects and influence the metabolism of steroid hormones and key minerals.[6] While a specific signaling pathway directly elucidated by spectroscopic analysis of this compound is not yet well-defined in the literature, based on its known biological effects, a plausible mechanism involves the modulation of inflammatory cytokine production and the enhancement of antioxidant enzyme activity.[6][7]

Caption: Plausible signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical component of its development and application in the pharmaceutical and nutraceutical industries. The combination of FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive understanding of its structure, purity, and behavior in solution. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of this promising compound. Further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its beneficial biological effects.

References

- 1. This compound esters as boron daily food supplementing agents. Synthesis and structural characterizations [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. Boron NMR [chem.ch.huji.ac.il]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound supplementation on cardiometabolic factors, inflammatory biomarkers and anthropometric measures in obese patients: study protocol for a randomised, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Biodistribution of Boron Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron citrate (B86180), a salt of boric acid and citric acid, is utilized in various applications, including dietary supplements. Understanding its fate within a biological system is crucial for assessing its efficacy and safety. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and biodistribution of boron citrate. Due to a scarcity of studies focusing specifically on this compound, this guide synthesizes data from research on closely related boron compounds, primarily boric acid, to infer the likely metabolic pathway and distribution profile of this compound. This document details the absorption, distribution, metabolism, and excretion (ADME) of boron compounds, presents available quantitative data in structured tables, outlines detailed experimental protocols for biodistribution studies, and provides visual representations of experimental workflows.

Introduction

Boron is a trace element that plays a role in various physiological processes, including bone health, wound healing, and the metabolism of steroid hormones.[1] this compound is one of the forms in which boron is delivered for supplementation. Upon ingestion, it is anticipated to hydrolyze into boric acid and citric acid. Therefore, its metabolic and biodistribution profile is expected to be largely governed by the well-documented behavior of boric acid in vivo.

Metabolism and Pharmacokinetics

Orally administered boron compounds are readily and almost completely absorbed from the gastrointestinal tract, with absorption rates estimated to be between 85% and 90%.[2][3] Once absorbed, boron, primarily in the form of boric acid, is distributed throughout the body via passive diffusion.[3]

Metabolism: Boron is not metabolized in the body; it remains as boric acid in body fluids.[3] The body's regulation of boron levels is primarily achieved through renal excretion.[4]

Distribution: Boron does not significantly accumulate in soft tissues.[3] However, higher concentrations are found in bone, nails, and hair compared to other tissues.[2] Fat has been observed to have lower levels of boron.[2] The blood-to-soft tissue ratio is approximately 1:1, while the blood-to-bone ratio is about 1:4.[3]

Excretion: The primary route of excretion for absorbed boron is via the urine.[2][4] The elimination half-life of boric acid in humans is approximately 21 hours.[3] A smaller fraction of boron is eliminated through feces, sweat, and bile.[2][4]

Quantitative Biodistribution Data

The following tables summarize quantitative data on boron distribution from studies on boron compounds in animal models and humans. It is important to note that these studies did not specifically use this compound, but the data provides a valuable reference for the expected distribution of boron.

Table 1: Boron Concentration in Tissues of Rats Supplemented with Boric Acid [5]

| Tissue | Boron Dose (mg/rat/day) | Boron Concentration (µg/g wet tissue) |

| 2 | ||

| Bone | 5.8 ± 0.6 | |

| Testes | 1.2 ± 0.1 | |

| Liver | 0.8 ± 0.1 | |

| Kidney | 1.5 ± 0.2 | |

| 12.5 | ||

| Bone | 15.2 ± 1.8 | |

| Testes | 4.1 ± 0.5 | |

| Liver | 2.9 ± 0.4 | |

| Kidney | 5.6 ± 0.7 | |

| 25 | ||

| Bone | 28.9 ± 3.5 | |

| Testes | 8.2 ± 1.0 | |

| Liver | 5.8 ± 0.7 | |

| Kidney | 11.2 ± 1.4 |

Data presented as mean ± SD after 6 weeks of supplementation.

Table 2: Boron Concentration in Human Biological Samples [6]

| Biological Sample | Boron Status | Boron Concentration |

| Hair (Male) | Adequate | 0.771 - 6.510 µg/g |

| Hair (Female) | Adequate | 0.472 - 3.89 µg/g |

| Whole Blood (Male) | Adequate | 0.020 - 0.078 µg/mL |

| Whole Blood (Female) | Adequate | 0.019 - 0.062 µg/mL |

| Plasma (Postmenopausal Women) | Fasting | 34 - 95 ng/mL[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of boron biodistribution. The following protocols are representative of those used in preclinical and clinical research.

In Vivo Biodistribution Study in an Animal Model

This protocol outlines a typical procedure for determining the tissue distribution of a boron compound in a rodent model.

Objective: To quantify the concentration of boron in various tissues at different time points following administration of a boron compound.

Materials:

-

Boron compound (e.g., this compound)

-

Animal model (e.g., Sprague-Dawley rats)

-

Administration vehicle (e.g., sterile water)

-

Anesthesia

-

Surgical tools for dissection

-

Sample collection tubes (boron-free plastic)

-

Instrumentation for boron analysis (e.g., ICP-MS)

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer the boron compound to the animals via the desired route (e.g., oral gavage, intravenous injection). A control group should receive the vehicle only.

-

Time Points: Euthanize cohorts of animals at predetermined time points post-administration (e.g., 1, 4, 8, 24, 48 hours).

-

Sample Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the tissues. Dissect and collect target organs and tissues (e.g., liver, kidney, spleen, brain, bone, muscle, tumor if applicable).

-

Sample Processing: Weigh each tissue sample and store in boron-free plastic tubes at -80°C until analysis.

-

Boron Quantification: Digest the tissue samples and analyze for boron content using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Workflow for an in vivo biodistribution study.

Sample Preparation for Boron Analysis

Accurate quantification of boron requires meticulous sample preparation to avoid contamination and ensure complete digestion.

Objective: To prepare biological samples for boron analysis by ICP-MS.

Materials:

-

Frozen tissue samples

-

Concentrated nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

-

Boron-free plastic digestion vessels

-

Microwave digestion system or heating block

-

Volumetric flasks (boron-free plastic)

-

Milli-Q water

Procedure:

-

Thawing and Weighing: Thaw the tissue samples and accurately weigh a portion (e.g., 100-200 mg) into a clean digestion vessel.

-

Acid Digestion: Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel.

-

Microwave Digestion: Place the vessels in a microwave digestion system and run a program with controlled temperature and pressure ramps to ensure complete digestion. Alternatively, use a heating block.

-

Dilution: After cooling, dilute the digested sample to a final volume with Milli-Q water in a volumetric flask.

-

Analysis: The diluted sample is now ready for boron quantification by ICP-MS.

Sample preparation workflow for boron analysis.

Signaling Pathways and Logical Relationships

While boron is not known to directly participate in classical signaling pathways as a signaling molecule, its influence on the metabolism of steroid hormones like estrogen and testosterone (B1683101) suggests an indirect role in modulating their respective signaling cascades.[1]

Inferred influence of this compound on steroid hormone signaling.

Conclusion

The in vivo metabolism and biodistribution of this compound are predicted to closely follow that of boric acid. It is well-absorbed orally, distributed throughout the body with a preference for bone, is not metabolized, and is primarily excreted in the urine. While specific quantitative data for this compound is lacking, the information available for other boron compounds provides a solid foundation for understanding its pharmacokinetic profile. The experimental protocols outlined in this guide offer a framework for conducting further research to elucidate the specific biodistribution of this compound and other novel boron-containing compounds. Such studies are essential for the continued development of safe and effective boron-based products for a variety of applications.

References

- 1. Nothing Boring About Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. ARCHIVED - Boron as a Medicinal Ingredient in Oral Natural Health Products - Canada.ca [canada.ca]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Modulatory Role of Boron Citrate on Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, a biologically active trace element, has garnered increasing attention for its diverse physiological effects, including its ability to modulate the activity of key enzymes. This technical guide provides an in-depth exploration of the role of boron, with a focus on boron citrate (B86180) as a delivery form, in influencing enzymatic reactions. It details the mechanisms of action, summarizes quantitative data on enzyme inhibition, provides comprehensive experimental protocols for assessing these effects, and visualizes the intricate signaling pathways impacted by boron's enzymatic modulation. This document serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development seeking to understand and leverage the enzymatic regulatory properties of boron.

Introduction: The Biological Significance of Boron

Boron is an essential micronutrient for plants and is increasingly recognized for its beneficial effects on human and animal health.[1][2] It is involved in a wide array of physiological processes, including bone growth and maintenance, wound healing, and the regulation of steroid hormones.[1][2] At the molecular level, boron's biological activity is largely attributed to the ability of boric acid and its esters to form reversible covalent complexes with molecules containing cis-hydroxyl groups, a feature found in many biological molecules, including sugars, nucleotides, and the active sites of certain enzymes.[1] Boron citrate, a salt of citric acid, serves as a bioavailable source of boron. While much of the existing research has been conducted using boric acid or other boron compounds, the enzymatic and signaling effects are primarily attributed to the boron ion itself.

Mechanisms of Enzymatic Modulation by Boron

The primary mechanism by which boron modulates enzymatic activity is through the formation of a reversible covalent bond with hydroxyl groups present in the enzyme's active site or on essential cofactors.

-

Serine Protease Inhibition: Boron compounds, particularly boronic acids, are well-documented inhibitors of serine proteases.[3][4][5] They act as transition-state analogs, forming a stable tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][4] This effectively blocks the enzyme's ability to bind and cleave its natural substrates.

-

Oxidoreductase Modulation: Boron can influence the activity of oxidoreductases that require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD) as cofactors. It is proposed that boron can bind to the ribose moiety of these nucleotides, thereby modulating their availability and function in redox reactions.

-

Phosphatase and ATPase Interaction: Boron has been shown to interact with and, in some cases, inhibit the activity of phosphatases, such as alkaline phosphatase (ALP), and ATPases.[6][7] The mechanism likely involves the interaction of borate (B1201080) with hydroxyl groups in the active site or with the phosphate (B84403) groups of the substrate.

Quantitative Data on Enzyme Inhibition by Boron Compounds

While specific kinetic data for this compound is limited in the current literature, studies on boric acid and other boron derivatives provide valuable insights into its inhibitory potential. The following tables summarize available quantitative data.

Disclaimer: The following data are primarily for boric acid and peptidyl boronic acids. These values are presented to illustrate the potential inhibitory potency of boron-containing compounds. The actual inhibitory constants for this compound may vary.

Table 1: Inhibition of Serine Proteases by Boron Compounds

| Enzyme | Inhibitor | Inhibition Constant (K_i) | IC_50 | Reference(s) |

| Prostate-Specific Antigen (PSA) | Z-SSKL-(boro)L | 65 nM | - | [1] |

| Chymotrypsin (B1334515) | Z-SSKL-(boro)L | 3.9 µM | - | [1] |

| Chymotrypsin | Phenylethane boronic acid | Agreement over three orders of magnitude between K_i and IC_50 | - | [8] |

| β-lactamase CTX-M-14 | Boric acid | - | 2.9 ± 0.4 mM | [9] |

| KPC-2 β-lactamase | 3-azidomethylphenyl boronic acid | 2.3 µM | - | [10] |

| AmpC β-lactamase | 3-azidomethylphenyl boronic acid | 700 nM | - | [10] |

Table 2: Effects of Boron Supplementation on Hormones and Inflammatory Markers

| Parameter | Boron Supplementation | Effect | Reference(s) |

| Free Testosterone (B1683101) | 10 mg/day for one week (in males) | Increased | [10][11] |

| Estradiol | 10 mg/day for one week (in males) | Decreased | [10][11] |

| Dihydrotestosterone (DHT) | 10 mg/day for one week (in males) | Elevated | [10][11] |

| High-sensitive C-reactive protein (hsCRP) | 10 mg/day for one week | Decreased | [10][11] |

| Tumor Necrosis Factor-α (TNF-α) | 10 mg/day for one week | Decreased | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the modulatory effects of this compound on enzymatic activity.

General Procedures

4.1.1. Protein Concentration Determination

Accurate determination of protein concentration is crucial for enzyme kinetic studies. The Bicinchoninic Acid (BCA) assay or the Bradford assay are recommended.

-

BCA Protein Assay Protocol:

-

Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.

-

Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

-

Add 25 µL of each standard or unknown sample to a microplate well.

-

Add 200 µL of the BCA working reagent to each well and mix thoroughly.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their concentrations and determine the concentration of the unknown samples.[11][12][13][14][15]

-

Serine Protease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on a model serine protease, such as chymotrypsin or trypsin.

-

Materials:

-

Serine protease (e.g., α-chymotrypsin)

-

Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure for IC_50 Determination:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add a constant amount of the serine protease to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16][17][18][19]

-

Alkaline Phosphatase (ALP) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on alkaline phosphatase activity.

-

Materials:

-

Alkaline phosphatase

-

Substrate (p-Nitrophenyl phosphate, pNPP)

-

This compound

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Create a series of dilutions of this compound.

-

Add a fixed amount of alkaline phosphatase to each well of a 96-well plate.

-

Add the various concentrations of this compound to the wells, including a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Start the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC_50.[16][20][21][22][23][24][25][26]

-

ATPase Activity Assay

This protocol describes a method to measure the effect of this compound on ATPase activity by quantifying the release of inorganic phosphate (Pi).

-

Materials:

-

ATPase enzyme

-

ATP solution

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Malachite green reagent for phosphate detection

-

Phosphate standards

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Make serial dilutions of this compound.

-

In a 96-well plate, add a constant amount of ATPase to each well.

-

Add the different concentrations of this compound to the wells, including a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the ATPase.

-

Initiate the reaction by adding ATP to each well.

-

Incubate for a specific period to allow for ATP hydrolysis.

-

Stop the reaction and detect the amount of released inorganic phosphate by adding the malachite green reagent.

-

Measure the absorbance at ~620-650 nm.

-

Create a phosphate standard curve to quantify the amount of Pi produced.

-

Calculate the percentage of ATPase inhibition at each this compound concentration and determine the IC_50.[12][21][27][28][29]

-

Signaling Pathways Modulated by this compound

Boron's influence on enzymatic activity has downstream effects on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Bone Morphogenetic Protein (BMP) Signaling Pathway

Boron has been shown to upregulate the expression of Bone Morphogenetic Proteins (BMPs) and the transcription factor RUNX2, which are crucial for osteoblast differentiation and bone formation.[1]

Inflammatory Signaling Pathway

Boron supplementation has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory role.[18][19][30][31][32]

Steroid Hormone Synthesis Pathway

Boron can influence the levels of steroid hormones, including testosterone and estrogen, potentially by affecting the activity of enzymes involved in their synthesis and metabolism.[1][2][10][11][33]

Conclusion and Future Directions

This compound emerges as a significant modulator of enzymatic activity, with far-reaching implications for various physiological and pathological processes. Its ability to inhibit key enzymes like serine proteases and influence critical signaling pathways in bone metabolism, inflammation, and steroidogenesis underscores its potential as a therapeutic agent and a valuable tool in biomedical research.

While this guide provides a comprehensive overview based on current knowledge, further research is warranted to elucidate the precise molecular interactions and kinetic parameters of this compound with a wider range of enzymes. Future studies should focus on obtaining specific IC_50 and K_i values for this compound to enable direct comparisons with other inhibitors and to facilitate its application in drug design and development. The detailed experimental protocols and pathway diagrams presented herein provide a solid foundation for researchers to advance our understanding of the multifaceted role of boron in biological systems.

References

- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Body Weight Reducing Effect of Oral Boric Acid Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Command Line | Graphviz [graphviz.org]

- 6. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. courses.edx.org [courses.edx.org]

- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 24. Effect of boric acid on antioxidant enzyme activity, lipid peroxidation, and ultrastructure of midgut and fat body of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential Transcriptomic Features of Peripheral Blood Mononuclear Cells in Pulmonary Sarcoidosis with and Without Extrapulmonary Lesions in an East Asian Population [mdpi.com]

- 29. Boric Acid: Its Uses, Side Effects, and Poisoning Risks [medicinenet.com]

- 30. gdx.net [gdx.net]

- 31. Chymotrypsin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 32. 1mg.com [1mg.com]

- 33. Editorial: Targeting TNF/TNFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Boron Citrate on Second Messenger Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, an essential trace element, is gaining recognition for its significant modulatory role in various physiological processes. While the precise mechanisms are still under investigation, emerging evidence suggests that boron, and by extension its bioavailable form, boron citrate (B86180), exerts considerable influence on intracellular second messenger signaling cascades. This technical guide provides a comprehensive overview of the current understanding of boron citrate's impact on key signaling pathways, including calcium signaling, and its indirect effects on cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling networks to serve as a resource for researchers and professionals in drug development.

Introduction to Second Messenger Signaling

Second messenger systems are crucial for amplifying and transducing extracellular signals into intracellular responses. Primary messengers, such as hormones or neurotransmitters, bind to cell surface receptors, initiating a cascade of events that lead to the production of second messengers. These small, non-protein molecules diffuse throughout the cell to activate or inhibit a variety of downstream effectors, including protein kinases and ion channels, ultimately leading to a cellular response. The most well-characterized second messengers include cyclic nucleotides (cAMP and cGMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+).

Boron's Interaction with Calcium (Ca2+) Signaling

The most direct evidence for boron's influence on second messenger systems lies in its interaction with calcium signaling. Boron appears to modulate intracellular calcium concentrations through multiple mechanisms.

Regulation of Intracellular Calcium Stores

Studies on boric acid have shown that it can act as a reversible competitive inhibitor of cyclic ADP-ribose (cADPR), an endogenous agonist of the ryanodine (B192298) receptor (RyR) calcium channel located on the endoplasmic reticulum (ER). By inhibiting cADPR, boric acid can reduce the release of calcium from the ER, thereby lowering cytosolic calcium levels. This effect is dose-dependent and has been observed in various cell types.[1]

Boron deficiency, conversely, has been linked to an increase in cytosolic Ca2+ levels, primarily through an influx from the apoplast in plant cells.[2] This suggests that adequate boron levels are necessary for maintaining calcium homeostasis.

Indirect Modulation of Cyclic AMP (cAMP) Signaling

While direct evidence for this compound's effect on cAMP is limited, an indirect mechanism can be proposed through its interaction with phosphodiesterases (PDEs).

Inhibition of Phosphodiesterase 4 (PDE4)

Certain boron-based molecules have been identified as competitive, reversible inhibitors of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE4, these boron compounds can lead to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and downstream signaling pathways. The IC50 values for some boron-based PDE4 inhibitors have been reported in the submicromolar range.[3]

Potential Influence on the IP3/DAG Signaling Pathway

The influence of boron on the inositol trisphosphate (IP3) and diacylglycerol (DAG) pathway is less direct and largely inferred from its interactions with G-protein coupled receptors (GPCRs).

Interaction with G-Protein Coupled Receptors (GPCRs)

A scoping review has indicated that various boron-containing compounds can act as ligands for GPCRs, functioning as agonists or antagonists.[5][6] Many GPCRs, particularly those of the Gq family, are coupled to phospholipase C (PLC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. Therefore, if this compound or its metabolites can modulate the activity of these GPCRs, they could indirectly influence the levels of IP3 and DAG. For instance, a boron-containing compound structurally related to prazosin (B1663645) has been shown to act as an antagonist at α1-adrenoceptors, which are known to signal through the Gq/PLC pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of boron compounds on various cellular parameters related to second messenger signaling. It is important to note that much of the data is from studies using boric acid or other boron-containing compounds, and not specifically this compound.

Table 1: Effects of Boron Compounds on Calcium Signaling

| Boron Compound | Cell/Tissue Type | Concentration | Effect | Reference |

| Boric Acid | Prostate Cancer Cells (DU-145) | 10-50 µM | 22-32% reduction in ER Ca2+ levels | [1] |

| Boric Acid | Male Rats | 250 mg/kg bwt | Significant increase in testicular calcium levels | [7] |

| Boron Deficiency | Arabidopsis thaliana Roots | - | Increased cytosolic Ca2+ levels | [2] |

Table 2: Effects of Boron Compounds on cAMP-Related Parameters

| Boron Compound | Target | IC50 Value | Effect | Reference |

| AN2728 (Benzoxaborole) | PDE4 | 173 ± 26 nM | Inhibition of TNF-α production | [3] |

| AN2898 (Benzoxaborole) | PDE4B | ~0.8 nM (Ki) | Competitive inhibition | [3] |

Table 3: Effects of Boron Supplementation on Other Relevant Biomarkers

| Boron Compound | Subject | Dose | Duration | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Boron (as sodium tetraborate) | Healthy Males | 10 mg/day | 6 days | 19.1% reduction in TNF-α, 45% reduction in hs-CRP, 43.9% reduction in IL-6 |[8] | | Boric Acid | Male Rats | 250 ppm in feed | 3 weeks (postnatal) | Significant increase in total antioxidant status (TAS) |[9] | | Boron-rich diet | Healthy Women | ~10 mg/day increase | 1 month | Significant decrease in serum total cholesterol, LDL, VLDL, and triglycerides |[10] |

Experimental Protocols

This section outlines general methodologies for key experiments to assess the influence of this compound on second messenger signaling cascades.

Measurement of Intracellular Boron Concentration

-

Method: Colorimetric assay using curcumin (B1669340).

-

Principle: Boron reacts with curcumin in an acidic environment to form a reddish-colored complex, rosocyanine, which can be quantified spectrophotometrically.

-

Protocol Outline:

-

Cell lysis to release intracellular boron.

-

Acidification of the sample.

-

Addition of a curcumin-oxalic acid solution.

-

Incubation to allow for color development.

-

Addition of ethanol (B145695) to dissolve the complex.

-

Measurement of absorbance at approximately 540 nm.

-

Quantification against a standard curve of known boron concentrations.[11]

-

-

Alternative Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for higher sensitivity.

Measurement of Intracellular Calcium (Ca2+)

-

Method: Fluorescence microscopy or plate reader-based assays using calcium-sensitive dyes.

-

Principle: Dyes such as Fura-2, Indo-1 (ratiometric), or Fluo-4, Fluo-8 (single wavelength) exhibit a change in their fluorescent properties upon binding to Ca2+.

-

Protocol Outline (using Fluo-4 AM):

-

Culture cells to an appropriate confluency in a multi-well plate.

-

Load cells with Fluo-4 AM ester, which is cell-permeant.

-

Allow time for intracellular esterases to cleave the AM group, trapping the dye inside the cells.

-

Wash cells to remove extracellular dye.

-

Acquire baseline fluorescence readings.

-

Treat cells with this compound at various concentrations.

-

Stimulate with an agonist known to induce calcium release (if investigating modulation of a specific pathway).

-

Monitor changes in fluorescence intensity over time using a fluorescence plate reader or microscope (excitation ~494 nm, emission ~516 nm).

-

-

Data Analysis: Changes in fluorescence are proportional to changes in intracellular calcium concentration.

Measurement of Cyclic AMP (cAMP)

-

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Förster Resonance Energy Transfer (FRET)-based biosensors.

-

Principle (ELISA): Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Protocol Outline (ELISA):

-

Treat cells with this compound and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lyse the cells to release intracellular cAMP.

-

Add the cell lysate to a microplate pre-coated with anti-cAMP antibody.

-

Add a known amount of enzyme-labeled cAMP (e.g., HRP-cAMP).

-

Incubate to allow for competitive binding.

-

Wash to remove unbound reagents.

-

Add substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

Quantify cAMP concentration against a standard curve.

-

Measurement of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)

-

IP3 Measurement:

-

Method: Radioligand binding assay or mass spectrometry.

-

Principle (Radioligand Binding): [3H]IP3 competes with unlabeled IP3 from the sample for binding to a specific IP3 receptor preparation.

-

Protocol Outline:

-

Label cells with [3H]myo-inositol.

-

Treat with this compound and stimulate with a PLC-activating agonist.

-

Stop the reaction and extract the soluble inositol phosphates.

-

Separate IP3 using anion-exchange chromatography.

-

Quantify radioactivity by liquid scintillation counting.

-

-

-

DAG Measurement:

-

Method: DAG kinase assay or mass spectrometry (LC-MS/MS).

-

Principle (DAG Kinase Assay): DAG is phosphorylated by DAG kinase using [γ-32P]ATP to form [32P]phosphatidic acid, which is then quantified.

-

Protocol Outline:

-

Treat cells with this compound and an appropriate agonist.

-

Extract total lipids from the cells.

-

Perform the in vitro kinase reaction with DAG kinase and [γ-32P]ATP.

-

Separate the radiolabeled phosphatidic acid by thin-layer chromatography (TLC).

-

Quantify the radioactivity of the phosphatidic acid spot.

-

-

Conclusion and Future Directions

The available evidence strongly suggests that boron, and likely this compound, plays a significant role in modulating intracellular signaling, particularly the calcium signaling pathway. Its indirect influence on cAMP and IP3/DAG cascades through interactions with phosphodiesterases and GPCRs presents exciting avenues for further research. However, a notable gap exists in the literature regarding the direct effects and dose-response relationships of this compound on these second messenger systems.

Future research should focus on:

-

Directly investigating the effects of this compound on adenylyl cyclase and phospholipase C activity.

-

Conducting comprehensive dose-response studies to quantify the impact of this compound on cAMP, IP3, and DAG levels in various cell types.

-

Elucidating the specific GPCRs that interact with boron compounds and the nature of these interactions.

-

Exploring the therapeutic potential of this compound in diseases characterized by dysregulated second messenger signaling.